

Spectroscopic Profile of Tetrapentylammonium Iodide: A Technical Guide

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Compound of Interest

Compound Name: Tetraamylammonium iodide

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This technical guide provides a comprehensive overview of the spectroscopic data for tetrapentylammonium iodide (also known as **tetraamylammonium iodide**), a quaternary ammonium salt with applications in various fields of chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for tetrapentylammonium iodide.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift (δ) ppm	Solvent	Instrument
^1H NMR	Not explicitly provided in search results	Not specified	Varian A-60D[1]
^{13}C NMR	Not explicitly provided in search results	Not specified	Not specified[1]

Note: While specific chemical shifts were not found in the provided search results, the expected ^1H NMR spectrum would show signals corresponding to the different methylene groups and the terminal methyl group of the pentyl chains. Similarly, the ^{13}C NMR spectrum would display distinct peaks for each unique carbon atom in the pentyl chains.

Table 2: Infrared (IR) Spectroscopy Data

Technique	Key Absorptions (cm^{-1})	Sample Preparation
FTIR	Data obtained in solution	Solution in acrylonitrile at various concentrations (0.02 M to 0.1 M)[2]

Note: The IR spectrum of tetrapentylammonium iodide is characterized by C-H stretching and bending vibrations of the alkyl chains.

Table 3: Mass Spectrometry (MS) Data

Technique	Ionization Mode	Key Fragments (m/z)	Instrument
GC-MS	Electron Ionization (EI-B)	170, 171, 71, 114, 298[1]	JEOL JMS-01-SG[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopy A solution of tetrapentylammonium iodide was prepared in a suitable deuterated solvent. The spectrum was recorded on a Varian A-60D NMR spectrometer.[1] The data was processed to show the chemical shifts (δ) in parts per million (ppm) relative to a standard reference.

^{13}C NMR Spectroscopy A sample of tetrapentylammonium iodide, sourced from Eastman Organic Chemicals, was dissolved in an appropriate deuterated solvent.[1] The ^{13}C NMR spectrum was acquired, and the chemical shifts were reported in ppm.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy Solutions of tetrapentylammonium iodide in acrylonitrile were prepared at concentrations of 0.02 M, 0.05 M, 0.08 M, and 0.1 M.^[2] The FTIR spectra were recorded for each solution to observe the vibrational modes of the molecule.^[2]

Mass Spectrometry (MS)

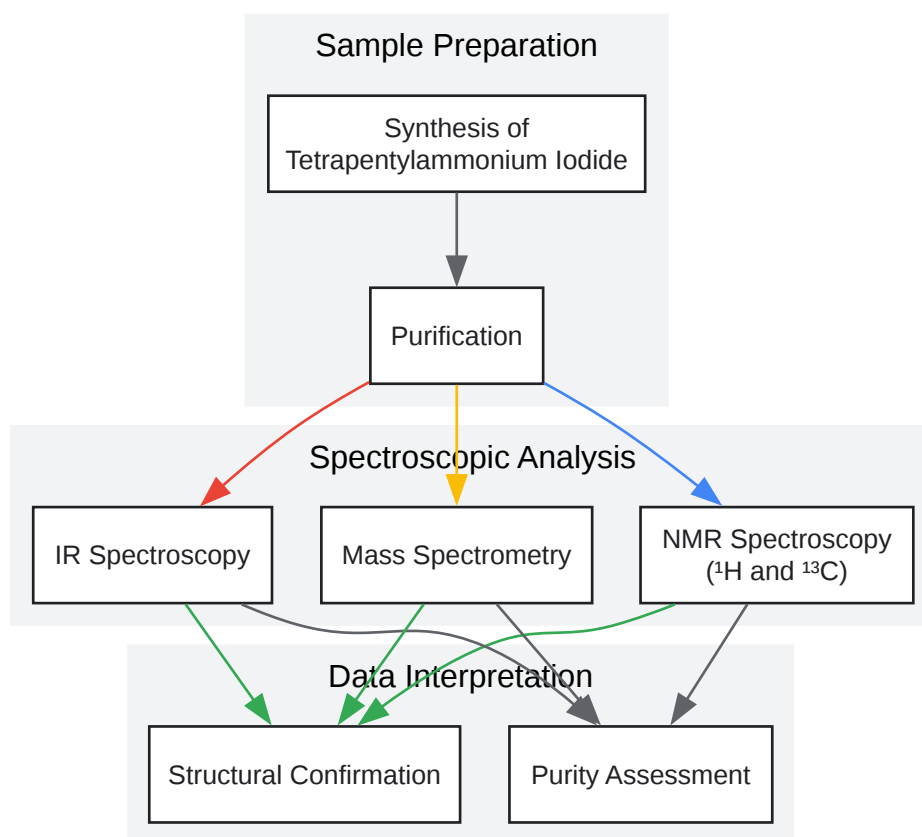
Gas Chromatography-Mass Spectrometry (GC-MS) The mass spectrum of tetrapentylammonium iodide was obtained using a JEOL JMS-01-SG gas chromatograph-mass spectrometer.^[1] The sample was introduced into the instrument, and electron ionization (EI-B) was used to generate charged fragments.^[1] The resulting mass-to-charge ratios (m/z) of the fragments were analyzed.^[1]

Synthesis of Tetrapentylammonium Iodide

A common method for the synthesis of quaternary ammonium iodides involves the reaction of a tertiary amine with an alkyl iodide. For tetrapentylammonium iodide, this would typically involve the reaction of triphenylamine with pentyl iodide.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like tetrapentylammonium iodide.



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References

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- 2. researchgate.net [researchgate.net]
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